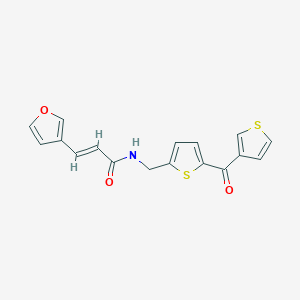

(E)-3-(furan-3-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-3-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide, commonly referred to as FTAM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTAM is a synthetic compound that belongs to the class of acrylamides and has been studied for its potential use in drug development, material science, and biochemistry.

Scientific Research Applications

Furan and Thiophene Derivatives in Medicinal Chemistry

Furan and thiophene derivatives are pivotal in the realm of medicinal chemistry, serving as structural units in bioactive molecules. Ostrowski (2022) discusses the importance of these heterocycles, specifically furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents, in the chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. Such modifications have been instrumental in enhancing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities of various compounds (Ostrowski, 2022).

Acrylamide in Polymer Science

Acrylamide's role in polymer science is well-documented, primarily for synthesizing polyacrylamide, which finds applications across a wide range of industries, from wastewater treatment to paper manufacturing. Friedman (2003) provides an integrated review covering the chemistry, analysis, metabolism, and toxicology of acrylamide, highlighting its extensive industrial and laboratory applications, alongside the need for understanding its formation in food and its impact on human health (Friedman, 2003).

Environmental Implications

The environmental implications of acrylamide, particularly from electronic-waste recycling, are significant. Wong et al. (2007) review the concentrations of persistent organic pollutants, including acrylamide, in different environmental media, underscoring the contamination arising from e-waste recycling activities. Such insights are crucial for developing strategies to mitigate environmental exposure and protect human health (Wong et al., 2007).

properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S2/c19-16(4-1-12-5-7-21-10-12)18-9-14-2-3-15(23-14)17(20)13-6-8-22-11-13/h1-8,10-11H,9H2,(H,18,19)/b4-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFJMGABQZEYHK-DAFODLJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1/C=C/C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-3-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2362380.png)

![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)

![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)

![5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2362392.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)

![N-(3,5-dimethylphenyl)-2-({5-[(4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2362394.png)

![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)